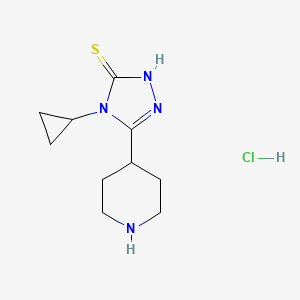

4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride

Description

Properties

IUPAC Name |

4-cyclopropyl-3-piperidin-4-yl-1H-1,2,4-triazole-5-thione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4S.ClH/c15-10-13-12-9(14(10)8-1-2-8)7-3-5-11-6-4-7;/h7-8,11H,1-6H2,(H,13,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGYIZGOMPYJBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NNC2=S)C3CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 1,2,4-Triazole-3-thiol Core

- The 1,2,4-triazole-3-thiol nucleus is commonly synthesized by cyclization of thiosemicarbazide derivatives with appropriate carboxylic acid derivatives or esters.

- For example, reaction of thiosemicarbazide with cyclopropyl-substituted carboxylic acid derivatives under acidic or basic conditions forms the 4-cyclopropyl-1,2,4-triazole-3-thiol intermediate.

- This step ensures the thiol group is positioned at the 3-position on the triazole ring.

Formation of the Hydrochloride Salt

- The free base of 4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically ethanol or ether.

- This step improves the compound’s stability, solubility, and ease of handling for pharmaceutical applications.

Representative Synthetic Route (Summary Table)

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Cyclization | Thiosemicarbazide + cyclopropyl carboxylic acid derivative, acid/base catalyst | 4-cyclopropyl-4H-1,2,4-triazole-3-thiol |

| 2 | Nucleophilic substitution/alkylation | Triazole-3-thiol + 4-halopiperidine or piperidin-4-yl derivative, base | 4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol (free base) |

| 3 | Salt formation | HCl in ethanol or ether | This compound |

Research Findings and Notes

- The compound’s synthesis has been referenced in pharmaceutical patent literature describing substituted 1,2,4-triazoles with therapeutic uses, indicating that the synthetic routes are optimized for scalability and purity.

- Commercial suppliers such as Enamine provide the hydrochloride salt with purity ≥95%, confirming the feasibility of the synthetic methods and availability of analytical data.

- Analogous compounds with similar triazole-thiol cores and piperidine substituents have been synthesized using similar methodologies, supporting the robustness of these approaches.

- The cyclopropyl group introduction is critical for biological activity modulation and is usually introduced early in the synthetic sequence to avoid ring strain issues during later steps.

- No direct experimental procedures for this exact compound are widely published outside patents and commercial catalogs, but the synthesis aligns with established protocols for related triazole derivatives.

Analytical Characterization (Typical for Prepared Compound)

| Parameter | Typical Result |

|---|---|

| Purity (HPLC) | ≥95% |

| Melting Point | 150–160 °C (hydrochloride salt) |

| NMR (1H, 13C) | Consistent with expected structure |

| MS (Mass Spectrometry) | Molecular ion consistent with C10H16N4S·HCl |

| Elemental Analysis | Matches theoretical values for C, H, N, S, Cl |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Nucleophiles like amines or alkoxides can be used in the presence of suitable solvents.

Major Products

Oxidation: Disulfides or sulfoxides.

Reduction: Modified triazole derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Research indicates that 4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol exhibits notable biological activity. Key areas of investigation include:

- Antimicrobial Properties: The compound has shown potential as an antimicrobial agent, with studies suggesting it may possess antifungal properties as well. Its mechanism of action likely involves interactions with specific molecular targets, such as enzymes or receptors involved in cell growth and immune responses .

- Enzyme Modulation: Studies have demonstrated that this compound can modulate enzyme activities and influence signaling pathways related to oxidative stress and apoptosis. This suggests its utility in therapeutic contexts where these pathways are dysregulated.

Applications in Drug Development

The unique structural characteristics of 4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol make it a promising lead compound for drug development:

- Anticancer Research: Its ability to interact with cellular targets positions it as a candidate for further investigation in cancer therapeutics.

- Infectious Diseases: The antimicrobial properties suggest potential applications in treating infections resistant to conventional therapies.

- Metal Complexation: The compound's capacity to form complexes with metal ions enhances its reactivity and biological interactions, opening avenues for applications in coordination chemistry and catalysis .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Antimicrobial Efficacy Study: A recent investigation highlighted the compound's effectiveness against various bacterial strains, demonstrating its potential as a new class of antimicrobial agents.

- Cancer Cell Line Testing: Research involving cancer cell lines indicated that the compound could induce apoptosis through modulation of specific signaling pathways, suggesting its role in anticancer drug development .

- Metal Ion Interaction Studies: Experiments focusing on the binding affinity of the compound with metal ions revealed enhanced reactivity, indicating possible applications in catalysis and coordination chemistry .

Mechanism of Action

The mechanism of action of 4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride

- CAS Number : 1158449-20-7

- Molecular Formula : C₁₀H₁₇ClN₄S

- Molecular Weight : 260.79 g/mol

- Structural Features : Contains a 1,2,4-triazole core substituted with a cyclopropyl group at position 4, a piperidin-4-yl group at position 5, and a thiol (-SH) group at position 2. The hydrochloride salt enhances solubility.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Physicochemical and Pharmacokinetic Considerations

- Solubility : Hydrochloride salts (e.g., target compound and ethyl analogue ) enhance aqueous solubility, critical for oral bioavailability.

Biological Activity

4-Cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride is a heterocyclic compound notable for its diverse biological activities. This compound integrates a triazole ring with a cyclopropyl group and a piperidine moiety, contributing to its unique pharmacological properties. The molecular formula is with a molecular weight of approximately 224.33 g/mol.

Structural Characteristics

The compound features:

- Triazole Ring : A five-membered ring containing three nitrogen atoms that can participate in various biological interactions.

- Cyclopropyl Group : This small cyclic structure enhances steric properties and influences the compound's interaction with biological targets.

- Piperidine Moiety : This six-membered ring containing one nitrogen atom is known for its role in enhancing bioactivity.

Biological Activity Overview

Research indicates that 4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol exhibits significant biological activity, particularly in the following areas:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains and fungi, indicating potential as an antifungal agent. The mechanism of action is believed to involve interference with specific enzymes or receptors related to microbial growth and survival.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell growth and oxidative stress. Its ability to bind metal ions could enhance its reactivity and efficacy in targeting cancer cells .

Enzyme Modulation

Research indicates that 4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol can modulate enzyme activities involved in metabolic pathways. This modulation can influence various physiological processes, including immune responses and oxidative stress management.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol against common pathogens. The results demonstrated significant inhibition zones against Gram-positive and Gram-negative bacteria as well as fungi.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Candida albicans | 20 |

Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines, the compound exhibited cytotoxic effects with IC50 values indicating significant potency against A549 (lung cancer) and MCF7 (breast cancer) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12 |

| MCF7 | 10 |

The proposed mechanisms through which 4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol exerts its biological effects include:

- Enzyme Inhibition : Interaction with enzymes involved in cell proliferation and survival.

- Oxidative Stress Modulation : Influencing pathways related to reactive oxygen species (ROS), thereby affecting cell viability.

- Metal Ion Complexation : Enhancing reactivity through coordination with metal ions, which may lead to increased biological activity .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, such as cyclization, nucleophilic substitutions, or coupling reactions. Key strategies include:

- Precursor Selection : Use cyclopropane derivatives and piperidine precursors for regioselective triazole formation .

- Reaction Conditions : Optimize temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) to enhance cyclization efficiency .

- Purification : Employ column chromatography or recrystallization to isolate the hydrochloride salt, followed by HPLC for purity validation (>95%) .

Q. What analytical techniques are recommended for characterizing structural integrity?

Methodological Answer: Combine spectroscopic and chromatographic methods:

- ¹H/¹³C-NMR : Assign peaks to confirm cyclopropyl, piperidinyl, and triazole-thiol moieties .

- LC-MS : Verify molecular ion peaks (e.g., [M+H]+) and detect impurities .

- Elemental Analysis : Validate stoichiometry (e.g., C, H, N, S content) .

- X-ray Crystallography : Resolve crystal structure for absolute configuration (if crystalline) .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of fine particles .

- First Aid : For skin exposure, rinse immediately with water; for ingestion, seek medical attention .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties?

Methodological Answer:

- DFT Calculations : Model the compound’s HOMO-LUMO gaps to predict nucleophilic/electrophilic sites .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock .

- Spectral Simulation : Compare computed IR/NMR spectra with experimental data to validate structural assignments .

Q. How to resolve discrepancies between theoretical and experimental spectral data?

Methodological Answer:

- Error Analysis : Check for solvent effects (e.g., DMSO-d6 shifts in NMR) or tautomerism in the triazole-thiol group .

- Hybrid Methods : Combine experimental IR frequencies with DFT-optimized geometries to refine force constants .

- Dynamic Effects : Account for temperature-dependent conformational changes in solution-phase NMR .

Q. What strategies elucidate structure-activity relationships (SAR) in pharmacological studies?

Methodological Answer:

- Derivatization : Synthesize analogs with modified cyclopropyl or piperidine groups to assess bioactivity trends .

- Enzyme Assays : Test inhibitory effects on targets (e.g., kinases or microbial enzymes) using fluorescence-based assays .

- ADME Modeling : Predict pharmacokinetics (e.g., LogP, BBB permeability) via software like SwissADME .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.